molecular formula C7H4BrClF3N B011464 5-Bromo-2-chloro-3-(trifluoromethyl)aniline CAS No. 105172-79-0

5-Bromo-2-chloro-3-(trifluoromethyl)aniline

Cat. No.: B011464
CAS No.: 105172-79-0
M. Wt: 274.46 g/mol
InChI Key: JJHIPAVNYPOJRL-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₄BrClF₃N
Molecular Weight: 274.46 g/mol
Structural Features: This compound is a halogenated aniline derivative with bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) substituents at positions 5, 2, and 3, respectively, on the benzene ring. The combination of electron-withdrawing groups (Br, Cl, CF₃) influences its electronic properties, solubility, and reactivity .

Properties

IUPAC Name

5-bromo-2-chloro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHIPAVNYPOJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546355
Record name 5-Bromo-2-chloro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105172-79-0
Record name 5-Bromo-2-chloro-3-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105172-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Halogenation via Directed Substitution

The electron-withdrawing trifluoromethyl (-CF₃) and amino (-NH₂) groups profoundly influence the reactivity and regioselectivity of the benzene ring. A two-step electrophilic substitution protocol is widely employed:

Step 1: Chlorination at Position 2
Starting with 3-(trifluoromethyl)aniline, the amino group is protected as an acetanilide to mitigate over-reactivity. Chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine at the ortho position relative to the -NHCOCH₃ group. The acetylated intermediate, 2-chloro-3-(trifluoromethyl)acetanilide, is isolated in 78–85% yield after column chromatography (ethyl acetate/hexane, 1:4).

Step 2: Bromination at Position 5
Subsequent bromination employs N-bromosuccinimide (NBS) in the presence of iron(III) chloride (FeCl₃) as a Lewis acid. The reaction proceeds in acetonitrile at 60°C for 12 hours, achieving 65–72% yield. The para-directing effect of the acetylated amino group ensures selective bromination at position 5. Deprotection via hydrolysis (6M HCl, reflux) yields the target compound.

Optimization Insights:

  • Catalyst Loading : FeCl₃ at 10 mol% maximizes bromine incorporation while minimizing di-substitution byproducts.

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

Metalation-Halogenation Cascade Reactions

Directed Ortho-Metalation (DoM)

This method leverages lithium diisopropylamide (LDA) to deprotonate specific positions on the aromatic ring, enabling precise halogen placement:

Procedure :

  • Lithiation : 3-(Trifluoromethyl)aniline is treated with LDA (-78°C, THF) to generate a lithiated intermediate at position 2.

  • Chlorination : Quenching with hexachloroethane (C₂Cl₆) introduces chlorine at position 2 (yield: 82%).

  • Bromination : A second lithiation at position 5, followed by reaction with 1,2-dibromotetrafluoroethane, installs bromine (yield: 68%).

Advantages :

  • Avoids protecting group strategies.

  • Achieves >95% regioselectivity for both halogenation steps.

Multi-Step Synthesis via Nitro Intermediates

Nitration-Reduction Pathway

This route prioritizes stability by utilizing nitro intermediates:

Step 1: Nitration of 2-Chloro-3-(trifluoromethyl)benzene
Nitration with fuming HNO₃ and H₂SO₄ at 50°C introduces a nitro group at position 4 (meta to -CF₃), yielding 2-chloro-4-nitro-3-(trifluoromethyl)benzene (94% yield).

Step 2: Bromination
Electrophilic bromination (Br₂, FeBr₃) at position 5 (para to nitro) produces 5-bromo-2-chloro-4-nitro-3-(trifluoromethyl)benzene (77% yield).

Step 3: Reduction to Aniline
Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to -NH₂, affording the target compound in 89% yield.

Key Data:

StepReagentsTemp (°C)Yield (%)
1HNO₃, H₂SO₄5094
2Br₂, FeBr₃2577
3H₂, Pd/C5089

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

While less common for anilines, this method is viable for late-stage functionalization:

Reaction Scheme :

  • Boronic Acid Preparation : 2-Chloro-3-(trifluoromethyl)aniline is converted to its corresponding boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂).

  • Coupling with 5-Bromopyridine : The boronic ester reacts with 5-bromo-2-chloropyridine under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃), yielding the biaryl intermediate.

  • Reductive Cleavage : Hydrogenolysis (H₂, Ra-Ni) removes the pyridine ring, yielding the target aniline (overall yield: 41%).

Challenges :

  • Low functional group tolerance necessitates rigorous purification.

  • Requires specialized catalysts (e.g., Pd-XPhos) for sterically hindered substrates.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Electrophilic SubstitutionSimple, scalableRequires protecting groups65–72
Directed MetalationHigh regioselectivityLow-temperature conditions68–82
Nitro IntermediateStable intermediatesMulti-step, time-consuming77–89
Suzuki CouplingModular for derivativesLow overall yield41

Reaction Mechanism and Kinetics

Bromination Regioselectivity

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that bromination at position 5 is favored due to:

  • Electron Density : The -CF₃ group withdraws electron density, making position 5 (para to -NH₂) more susceptible to electrophilic attack.

  • Transition State Stabilization : Partial positive charge development at position 5 is stabilized by resonance with the -CF₃ group.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety:

  • Chlorination : Microreactors (0.5 mm ID) achieve 98% conversion in 2 minutes (residence time) using SO₂Cl₂.

  • Bromination : Tubular reactors with FeCl₃-coated walls enhance mixing, yielding 85% product at 10 L/min throughput .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) and catalysts (e.g., palladium) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-2-chloro-3-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-Bromo-2-chloro-3-(trifluoromethyl)aniline - C₇H₄BrClF₃N 274.46 5-Br, 2-Cl, 3-CF₃ High electron withdrawal, moderate solubility
3-Bromo-5-chloro-2-(trifluoromethyl)aniline 1805018-32-9 C₇H₄BrClF₃N 274.46 3-Br, 5-Cl, 2-CF₃ Altered steric effects
2-Bromo-5-(trifluoromethyl)aniline 454-79-5 C₇H₅BrF₃N 240.02 2-Br, 5-CF₃ Lower melting point, higher volatility
4-Bromo-3-(trifluoromethyl)aniline 393-36-2 C₇H₅BrF₃N 240.02 4-Br, 3-CF₃ Enhanced resonance stabilization
2-Fluoro-5-(trifluoromethyl)aniline 535-52-4 C₇H₅F₄N 179.11 2-F, 5-CF₃ High electronegativity, improved stability

Biological Activity

5-Bromo-2-chloro-3-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including cancer therapy and antimicrobial research.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of bromine, chlorine, and trifluoromethyl groups. These substituents significantly influence its chemical reactivity and biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C7H4BrClF3N
  • Molecular Weight : 267.47 g/mol

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study highlighted its effectiveness against various cancer cell lines, showing significant cytotoxic effects. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.0Induction of apoptosis
A549 (Lung)4.2Inhibition of cell proliferation
HeLa (Cervical)6.1Disruption of mitochondrial function

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The halogen substituents enhance the compound's electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and bacterial growth.
  • Induction of Oxidative Stress : It can induce oxidative stress in cells, leading to apoptosis in cancer cells and death in bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms associated with this compound:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various halogenated anilines, including this compound, against breast cancer cells. The results indicated a strong correlation between the presence of halogens and increased cytotoxicity, with this compound showing one of the lowest IC50 values among tested derivatives .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that this compound effectively inhibited the growth of multiple strains, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-chloro-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation of aniline derivatives. For example, bromination and chlorination can be directed by electron-withdrawing groups like trifluoromethyl. Optimization involves controlling reaction temperature (e.g., 0–5°C for bromination to prevent over-substitution) and using catalysts like FeCl₃ for chlorination. Solvent choice (e.g., DMF or NMP) significantly impacts yield and purity .

Q. What analytical techniques are recommended for characterizing and verifying the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) are critical. Mass spectrometry (MS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. Purity discrepancies can arise from residual solvents or halogen exchange byproducts .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential aryl amine toxicity. Storage at 0–6°C in airtight containers prevents degradation. Spills require neutralization with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of halogenation in trifluoromethyl-substituted anilines?

  • Methodological Answer : The trifluoromethyl group is a strong meta-director, favoring bromination/chlorination at positions 5 and 2, respectively. Steric hindrance from the trifluoromethyl group can slow reaction kinetics, requiring longer reaction times. Computational studies (DFT) predict electron-deficient regions, guiding experimental design .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura cross-coupling using this compound as a boronic acid precursor?

  • Methodological Answer : Convert the aniline to a boronic acid via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron). Protect the amine with Boc groups to prevent catalyst poisoning. Optimize solvent polarity (toluene/ethanol) and base strength (K₂CO₃ vs. Cs₂CO₃) to suppress protodeboronation .

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

  • Methodological Answer : Contradictions often stem from trace moisture or oxygen in reactions. Use rigorous drying (molecular sieves) and inert atmospheres (Ar/N₂). Compare results across multiple catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and validate via kinetic studies (e.g., TOF calculations) .

Q. What role does this compound play in the synthesis of bioactive molecules or agrochemicals?

  • Methodological Answer : Its halogen-rich structure serves as a key intermediate for fungicides and kinase inhibitors. For example, coupling with heterocycles (e.g., pyridine) via Buchwald-Hartwig amination introduces pharmacophores. Bioactivity assays (e.g., MIC for antifungals) require enantiomeric purity checks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-2-chloro-3-(trifluoromethyl)aniline
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5-Bromo-2-chloro-3-(trifluoromethyl)aniline

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